1-((2-Isopropylthiazol-4-yl)methyl)-1H-pyrazole-4-carbonitrile
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Overview
Description
1-((2-Isopropylthiazol-4-yl)methyl)-1H-pyrazole-4-carbonitrile is a heterocyclic compound that features a thiazole ring and a pyrazole ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
The synthesis of 1-((2-Isopropylthiazol-4-yl)methyl)-1H-pyrazole-4-carbonitrile typically involves multi-step reactions. One common synthetic route includes the formation of the thiazole ring followed by the introduction of the pyrazole moiety. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may vary, but they generally aim to optimize yield and purity through controlled reaction parameters .
Chemical Reactions Analysis
1-((2-Isopropylthiazol-4-yl)methyl)-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the compound. Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like methanol or dimethyl sulfoxide. .
Scientific Research Applications
1-((2-Isopropylthiazol-4-yl)methyl)-1H-pyrazole-4-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing
Mechanism of Action
The mechanism of action of 1-((2-Isopropylthiazol-4-yl)methyl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes. Detailed studies are required to elucidate the exact pathways involved .
Comparison with Similar Compounds
1-((2-Isopropylthiazol-4-yl)methyl)-1H-pyrazole-4-carbonitrile can be compared with other similar compounds, such as:
2-Isopropyl-4-(methylaminomethyl)thiazole: This compound shares the thiazole ring but differs in the substituents attached to the ring.
4-Thiazolemethanamine: Another thiazole derivative with different functional groups.
Thiazole derivatives: These compounds exhibit diverse biological activities and can be used in various applications. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H12N4S |
---|---|
Molecular Weight |
232.31 g/mol |
IUPAC Name |
1-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]pyrazole-4-carbonitrile |
InChI |
InChI=1S/C11H12N4S/c1-8(2)11-14-10(7-16-11)6-15-5-9(3-12)4-13-15/h4-5,7-8H,6H2,1-2H3 |
InChI Key |
BGCRGDBMNCSBEU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC(=CS1)CN2C=C(C=N2)C#N |
Origin of Product |
United States |
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